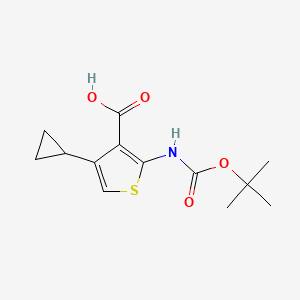
2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid
Descripción general
Descripción
2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it may modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the investigation of 2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid. Firstly, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, studies are needed to investigate its potential use in combination with other anticancer agents for enhanced efficacy. Furthermore, it may be beneficial to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, further optimization of the synthesis method may be necessary to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, including medicinal chemistry and drug development. Its potent anticancer activity and anti-inflammatory properties make it a promising candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, further optimization of the synthesis method may be necessary to increase its availability for research purposes.
Aplicaciones Científicas De Investigación
2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid has been extensively studied for its potential application in medicinal chemistry and drug development. It has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has demonstrated anti-inflammatory activity and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-10-9(11(15)16)8(6-19-10)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXEOALGLZPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CS1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


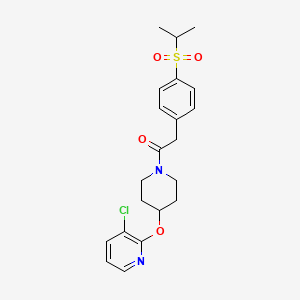
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)
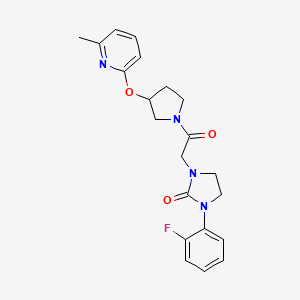
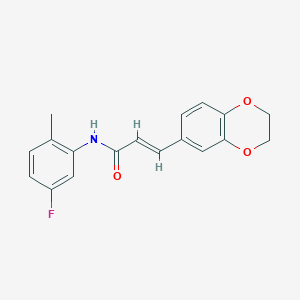
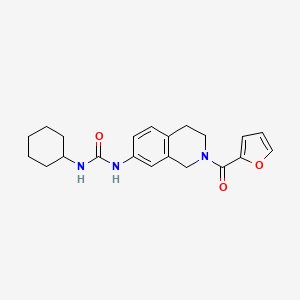
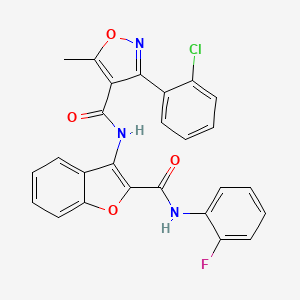
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2578477.png)
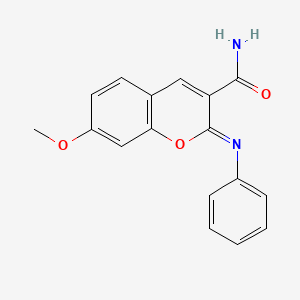
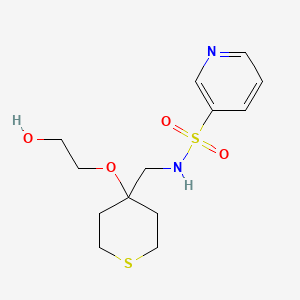

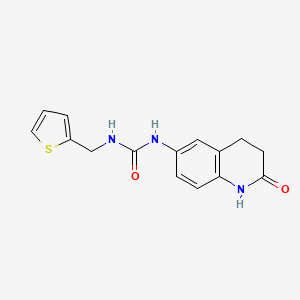
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)
